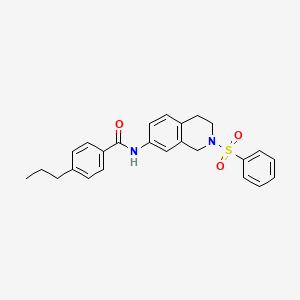

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-2-6-19-9-11-21(12-10-19)25(28)26-23-14-13-20-15-16-27(18-22(20)17-23)31(29,30)24-7-4-3-5-8-24/h3-5,7-14,17H,2,6,15-16,18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLJGNRQZQJQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate can be sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Propylbenzamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 4-propylbenzoyl chloride, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the chemical industry, this compound could be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with two analogs from the provided evidence:

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 954707-99-4, Compound A) .

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide (CAS: 1396630-26-4, Compound B) .

Table 1: Structural and Physicochemical Comparison

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Sulfonyl Group | Phenylsulfonyl (C₆H₅SO₂) | Propylsulfonyl (C₃H₇SO₂) | Propylsulfonyl (C₃H₇SO₂) |

| Benzamide Substituent | 4-Propyl (C₃H₇) | 4-Trifluoromethyl (CF₃) | 4-Trifluoromethoxy (OCF₃) |

| Molecular Formula | C₂₅H₂₄N₂O₃S | C₂₀H₂₁F₃N₂O₃S | C₂₀H₂₁F₃N₂O₄S |

| Molecular Weight | ~432.5 g/mol (estimated) | 426.5 g/mol | 442.5 g/mol |

| Key Functional Groups | Sulfonamide, benzamide, tetrahydroisoquinoline | Sulfonamide, benzamide, trifluoromethyl | Sulfonamide, benzamide, trifluoromethoxy |

Key Differences and Implications

This could influence membrane permeability or target binding affinity . Propylsulfonyl groups (Compounds A/B) may enhance solubility in polar solvents due to their shorter alkyl chain and lower steric hindrance.

Trifluoromethyl (Compound A) and trifluoromethoxy (Compound B) groups are strongly electron-withdrawing, which could alter electronic properties (e.g., dipole moments) and metabolic stability .

Spectral and Synthetic Considerations: While direct spectral data for the target compound are unavailable, IR and NMR trends from analogous sulfonamide-triazole hybrids () suggest that the C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches in related compounds can help confirm tautomeric states and functional group integrity . The absence of C=O bands in triazole derivatives () underscores the importance of tautomerism in such systems, a factor that may also apply to the tetrahydroisoquinoline scaffold in the target compound .

Research Findings and Functional Insights

- Synthetic Pathways : The target compound’s synthesis likely involves Friedel-Crafts acylation and nucleophilic substitution steps, similar to methods described for hydrazinecarbothioamides and triazole derivatives (). Propylsulfonyl analogs (Compounds A/B) may require alternative alkylation strategies due to differences in sulfonyl group reactivity .

- The phenylsulfonyl group in the target compound may mimic motifs seen in kinase inhibitors (e.g., COX-2 or carbonic anhydrase inhibitors) .

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide (CAS No. 954683-33-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 434.6 g/mol. The presence of both the phenylsulfonyl and tetrahydroisoquinoline moieties suggests potential interactions with various biological targets, which may lead to significant pharmacological effects .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition could disrupt key biochemical pathways involved in various diseases .

- Anticancer Properties : Similar compounds have shown potential in interfering with cell proliferation and inducing apoptosis through the inhibition of critical signaling pathways. This suggests that this compound may have anticancer applications .

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities:

- Antimicrobial Activity : Compounds in this class have been studied for their ability to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

- Anti-inflammatory Effects : The tetrahydroisoquinoline structure may contribute to anti-inflammatory properties by modulating immune responses.

Case Studies and Research Findings

Recent studies have explored the efficacy of related compounds in treating autoimmune diseases and cancers:

- RORγt Inverse Agonists : A study highlighted the development of tetrahydroquinoline derivatives as orally bioavailable candidates for treating Th17-mediated autoimmune diseases. These derivatives exhibited significant efficacy in mouse models, suggesting that similar compounds may offer therapeutic benefits .

- Pharmacological Profiles : A comparative analysis showed that derivatives with the tetrahydroisoquinoline structure had superior bioavailability and therapeutic effects at lower doses compared to existing treatments for conditions like psoriasis and rheumatoid arthritis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step heterocyclization and sulfonylation. For example, [5+1] heterocyclization using carbon disulfide (as in thioxopyrimidine synthesis) can be adapted for the tetrahydroisoquinoline core . Friedel-Crafts acylation may introduce the phenylsulfonyl group, followed by benzamide coupling via nucleophilic substitution. Reaction optimization includes:

- Temperature control : Reflux in ethanol or pyridine improves intermediate stability .

- Catalysts : Use of DMAP in pyridine enhances sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- 1H/13C NMR : Assigns proton environments (e.g., tetrahydroisoquinoline CH2 groups at δ 2.8–3.5 ppm) and confirms regiospecific substitution .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C27H29N2O3S: 477.1912) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1660 cm⁻¹ for benzamide, S=O stretch ~1250 cm⁻¹ for sulfonyl) .

Q. How does the presence of the phenylsulfonyl group affect the compound's reactivity in further functionalization?

- Impact : The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the benzamide. It also stabilizes intermediates via resonance, enabling reactions like:

- S-Alkylation : Reacts with α-halo ketones in basic media to form thioether derivatives .

- Hydrolysis : Susceptible to strong bases (e.g., NaOH), requiring controlled conditions to avoid degradation .

Advanced Research Questions

Q. How can researchers optimize the [5+1] heterocyclization step to minimize by-products in the synthesis?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. ethanol .

- Stoichiometry : Excess carbon disulfide (1.2–1.5 eq.) drives the reaction to completion .

- Catalytic Additives : KI or phase-transfer catalysts (e.g., TBAB) reduce reaction time by 30–40% .

Q. What strategies resolve contradictions in NMR data interpretation for tautomeric forms of intermediates?

- Resolution Methods :

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., thione-thiol shifts) by observing peak splitting at low temperatures .

- 13C NMR : Detects deshielded carbons (e.g., C=S at ~170 ppm for thione vs. C-SH at ~130 ppm for thiol) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers, aligning with experimental IR data .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases) using the compound’s SMILES notation (e.g., O=C(NC1=CC=C(C2CCN(S(=O)(C3=CC=CC=C3))C2)C=C1)C4=CC=C(CCC)C=C4) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR : Correlates substituent effects (e.g., propyl chain length) with activity using Hammett parameters .

Q. How to design stability studies under varying pH and temperature to assess degradation pathways?

- Protocol :

- pH Variability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stress : Heat at 40–80°C for 48 hours. Use TGA/DSC to identify decomposition points (e.g., sulfonyl group degradation above 150°C) .

- Light Exposure : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm for benzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.